Phenyl tetra-O-acetyl-beta-D-galactopyranoside
Description
Crystal Structure Analysis
The crystal structure of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside provides insights into the molecular conformation that is crucial for the synthesis of phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside. This compound is an intermediate in the study of inhibitory activities of α-2-L-fucosyl transferase. The crystallographic analysis reveals that the compound crystallizes in a triclinic space group with specific cell dimensions and angles, indicating two independent molecules within the unit cell. The sugar molecules adopt a chair conformation, and the acetyl groups prefer a trans conformation, which could influence the reactivity and interactions of the molecule in subsequent chemical reactions .
Synthesis Analysis
The synthesis of related galactopyranoside derivatives is demonstrated by the transformation of 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose into various glycosyl donors. These donors are then used to synthesize galabioside-containing oligosaccharides. The reported yields for the intermediate compounds are high, and the use of crystalline compounds simplifies purification processes. This indicates that the synthesis route is efficient and can be used to produce anomerically-activated galabiosides, which are essential for further chemical synthesis and study of the molecular interactions of these compounds .
Chemical Reactions Analysis
The glycosylation of the acceptor with the donor compound using specific promoters results in high yields of the desired galabioside. This reaction is a key step in the synthesis of galabiose-containing oligosaccharides. The high yield of 95% for the galabioside indicates that the reaction conditions are optimized for efficiency. The subsequent transformations to produce anomerically-activated galabiosides further demonstrate the versatility of the chemical reactions involved in manipulating the galactopyranoside derivatives .
Physical and Chemical Properties Analysis
The physical properties such as the density of the crystal structure are reported, which are important for understanding the material's behavior in different environments. The chemical properties, such as the preferred conformation of the acetyl groups and the chair conformation of the sugar molecules, are crucial for predicting the reactivity and the outcome of chemical reactions involving these compounds. The crystalline nature of several compounds reported in the synthesis process implies that these compounds have well-defined melting points and solubilities, which are important for their application in further chemical syntheses and for their potential use in pharmaceuticals .
Scientific Research Applications
Synthesis of Complex Carbohydrates
Phenyl tetra-O-acetyl-beta-D-galactopyranoside is utilized in the synthesis of complex carbohydrates. For instance, it has been used as a precursor in the efficient synthesis of galabiosyl donors from 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, which are critical for synthesizing galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000). This illustrates its role in facilitating the synthesis of carbohydrates that mimic natural structures.
Structural and Conformational Studies
The compound is also essential in structural and conformational studies of carbohydrates. Research involving solid-state 13C MAS NMR spectroscopy and theoretical methods has provided insights into the structure and conformation of phenyl tetra-O-acetyl-β-D-galactopyranoside and related compounds (Wałejko et al., 2015). These studies are fundamental in understanding the physical and chemical properties of such molecules.
Enzymatic Substrate Studies
Phenyl tetra-O-acetyl-beta-D-galactopyranoside serves as a substrate in enzymatic reactions. For instance, it has been used to study the efficiency of phenyl β-D-galactopyranoside as an acceptor substrate for specific enzymes associated with blood group determinants, highlighting its utility in biochemical assays and the understanding of enzymatic activities (Chester, Yates, & Watkins, 1976).
Glycosylation Reactions
This compound plays a crucial role in glycosylation reactions, which are essential for synthesizing glycoconjugates and glycoproteins. It acts as a glycosyl donor or acceptor in the formation of glycosidic bonds, contributing to the synthesis of complex glycosides and disaccharides necessary for biological studies and potential therapeutic applications (Komba & Machida, 2014).
Crystallography and Solid-State Analysis
Research involving crystal structure analysis of related compounds provides insights into the molecular configurations, solid-state behavior, and potential interactions of phenyl tetra-O-acetyl-beta-D-galactopyranoside derivatives. These studies are crucial for understanding the material properties and designing molecules with desired physical and chemical characteristics (Srikrishnan & An, 1988).
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPFIHCMIKXMU-LCWAXJCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225803 | |
Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl tetra-O-acetyl-beta-D-galactopyranoside | |
CAS RN |
2872-72-2 | |
Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2872-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl tetra-O-acetyl-beta-D-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl tetra-O-acetyl-β-D-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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